An In-depth Technical Guide to Methyl 5-bromo-3-chloro-6-methoxypicolinate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 5-bromo-3-chloro-6-methoxypicolinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted pyridines, in particular, represent a privileged class of heterocycles due to their prevalence in a wide array of biologically active compounds. Among these, Methyl 5-bromo-3-chloro-6-methoxypicolinate stands out as a versatile and highly functionalized building block. Its unique arrangement of bromo, chloro, and methoxy substituents on the pyridine ring, coupled with the reactive methyl ester, offers a rich platform for chemical elaboration and the generation of diverse compound libraries. This technical guide provides a comprehensive overview of Methyl 5-bromo-3-chloro-6-methoxypicolinate, including its chemical identifiers, properties, a plausible synthesis protocol, and its significant applications as a key intermediate in the synthesis of complex bioactive molecules.
Core Identifiers and Chemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of Methyl 5-bromo-3-chloro-6-methoxypicolinate.
| Identifier | Value | Source |
| CAS Number | 1256788-33-6 | [1] |
| Molecular Formula | C₈H₇BrClNO₃ | [1] |
| Molecular Weight | 280.50 g/mol | [2] |
| IUPAC Name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |
| Canonical SMILES | COC(=O)C1=NC(OC)=C(Br)C=C1Cl | |
| InChI Key | Not readily available | |
| Appearance | Likely an off-white to light yellow powder or crystalline solid (inferred from similar compounds) | [3] |
| Purity | Typically available at ≥95% | [4] |
Synthesis of Methyl 5-bromo-3-chloro-6-methoxypicolinate: A Plausible Multi-step Approach
The following diagram illustrates a potential synthetic workflow:
Caption: A proposed multi-step synthetic workflow for Methyl 5-bromo-3-chloro-6-methoxypicolinate.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure derived from analogous syntheses.[5][6] Researchers should perform small-scale trials to optimize conditions.
Step 1: Dichlorination of a Pyridine Precursor
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Starting Material: 2,6-dihydroxypyridine.
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Reagent: Phosphorus oxychloride (POCl₃).
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Procedure: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 2,6-dihydroxypyridine to an excess of phosphorus oxychloride. Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is carefully quenched with ice water, and the resulting crude 2,6-dichloropyridine is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
Step 2: Esterification of the Carboxylic Acid Group
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Starting Material: 2,6-dichloropyridine-3-carboxylic acid (can be formed from the corresponding nitrile).
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Reagents: Methanol (MeOH), concentrated Sulfuric Acid (H₂SO₄) as a catalyst.
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Procedure: Dissolve the 2,6-dichloropyridine-3-carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 2,6-dichloropicolinate, is then extracted, and the organic phase is washed, dried, and concentrated.
Step 3: Regioselective Bromination
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Starting Material: Methyl 2,6-dichloropicolinate.
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Reagents: N-Bromosuccinimide (NBS), concentrated Sulfuric Acid.
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Procedure: Dissolve the methyl 2,6-dichloropicolinate in concentrated sulfuric acid in a flask cooled in an ice bath. Add N-Bromosuccinimide portion-wise while maintaining a low temperature. The directing effects of the existing substituents will favor bromination at the 5-position. Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried to yield methyl 5-bromo-2,6-dichloropicolinate.
Step 4: Selective Methoxylation
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Starting Material: Methyl 5-bromo-2,6-dichloropicolinate.
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Reagents: Sodium methoxide (NaOMe) in Methanol.
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Procedure: Dissolve the brominated intermediate in methanol. Add a solution of sodium methoxide in methanol dropwise at a controlled temperature. The relative reactivity of the chloro groups allows for selective substitution. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to afford the final product, Methyl 5-bromo-3-chloro-6-methoxypicolinate.
Applications in Drug Discovery and Development
The true value of a chemical building block lies in its ability to be transformed into novel molecules with desired biological activities. The structural features of Methyl 5-bromo-3-chloro-6-methoxypicolinate make it an attractive starting point for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical sector.[3]
The presence of multiple reactive sites allows for a range of chemical transformations:
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Suzuki-Miyaura Coupling: The bromo substituent at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.
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Nucleophilic Aromatic Substitution: The chloro group at the 3-position can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, and alcohols, enabling the introduction of diverse functional groups.
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Ester Hydrolysis and Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form amides, a key functional group in many drug molecules.
The following diagram illustrates the key reactive sites and potential derivatization pathways:
Caption: Key reactive sites and potential derivatization pathways of Methyl 5-bromo-3-chloro-6-methoxypicolinate.
While specific drugs derived directly from this intermediate are not prominently disclosed in the public domain, its structural motifs are present in various classes of bioactive molecules. For instance, substituted picolinates are core components of compounds investigated as dopamine and serotonin receptor antagonists.[6] The strategic placement of halogens and a methoxy group provides a scaffold that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential. Based on the safety data for structurally related compounds, Methyl 5-bromo-3-chloro-6-methoxypicolinate should be handled with care.
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General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
Methyl 5-bromo-3-chloro-6-methoxypicolinate is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its highly functionalized pyridine core provides multiple avenues for chemical modification, enabling the efficient construction of diverse and complex molecular architectures. The plausible synthetic route outlined in this guide, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. As the demand for novel therapeutics continues to grow, the strategic utilization of such well-defined and reactive intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 21).
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- CP Lab Safety.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
- MolCore.
- Sigma-Aldrich.
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?
- MolCore.
- Sigma-Aldrich.
Sources
- 1. METHYL 5-BROMO-3-CHLORO-6-METHOXYPICOLINATE | 1256788-33-6 [sigmaaldrich.com]
- 2. molcore.com [molcore.com]
- 3. nbinno.com [nbinno.com]
- 4. calpaclab.com [calpaclab.com]
- 5. rsc.org [rsc.org]
- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
